Trandolapril Diketopiperazine
説明
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) . Trandolapril works by blocking a substance in the body that causes the blood vessels to tighten. As a result, trandolapril relaxes the blood vessels, lowering blood pressure, and increasing the supply of blood and oxygen to the heart . It is also used to treat congestive heart failure .
Synthesis Analysis
Trandolapril is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is metabolized to its biologically active diacid form, trandolaprilat, in the liver . A stereoselective synthesis of trandolapril has been reported, which includes the α-allylation of a protected L-pyroglutamic acid derivative, a highly diastereoselective Hosomi–Sakurai reaction, and a Ru-catalyzed ring-closing metathesis of a 4,5-diallylated proline .Molecular Structure Analysis
Trandolapril possesses a stable six-membered ring, which is an important pharmacophore . The molecular structure of trandolapril includes a bicyclic amino acid building block (trans-octahydro-1H-indole-2-carboxylic acid) .Chemical Reactions Analysis
Trandolapril is metabolized to its biologically active diacid form, trandolaprilat, in the liver . Seven other metabolites, including diketopiperazine and glucuronide conjugated derivatives of trandolapril and trandolaprilat, have been identified .科学的研究の応用
Pharmacodynamics and Pharmacokinetics
Trandolapril, a non-sulfhydryl prodrug, is transformed in the liver to its active form, trandolaprilat, which inhibits the angiotensin-converting enzyme (ACE). This mechanism improves hemodynamic and cardiac parameters in patients with essential hypertension. It's effective in controlling blood pressure in mild to moderate hypertension and shows similar pharmacodynamics to other ACE inhibitors (Wiseman & McTavish, 1994).
Effects on Insulin Sensitivity and Lipid Concentrations
Trandolapril was examined for its effects on insulin sensitivity and lipid concentrations in hypertensive patients with Type 2 diabetes mellitus. Although it's a long-acting ACE inhibitor, the specific impact on insulin sensitivity needs further study (New, Bilous, & Walker, 2000).
Cardiovascular Effects
Research shows that trandolapril significantly impacts the reversal of structural hypertrophy of the myocardium and arterial wall, contributing to its antihypertensive properties. The drug's high affinity for ACE results in prolonged action and consistent blood pressure reduction over a 24-hour period (Duc & Brunner, 1992).
Role in Heart Failure and Myocardial Infarction
Trandolapril has shown efficacy in reducing the incidence of atrial fibrillation in patients with left ventricular dysfunction post-myocardial infarction. This indicates its potential role in managing complications associated with heart conditions (Pedersen, Bagger, Køber, & Torp-Pedersen, 1999).
Pharmacological Profile
Trandolapril's pharmacological profile is favorable, with a well-tolerated nature and efficacy in both hypertension and left ventricular systolic dysfunction after myocardial infarction. It provides 24-hour control of blood pressure and has been shown to protect against all-cause mortality in patients with left ventricular dysfunction (Guay, 2003).
Long-Term Impact in Diabetic Patients
Long-term treatment with trandolapril significantly reduced overall mortality and the risk of severe heart failure in diabetic patients with left ventricular dysfunction following an acute myocardial infarction. This suggests its considerable importance in diabetic patient management post-myocardial infarction (Gustafsson et al., 1999).
Clinical Trials and Evidence
Trandolapril's efficacy has been demonstrated in various clinical trials, underscoring its role in reducing mortality and morbidity in cardiovascular disorders. Its ability to significantly reduce cardiovascular mortality, sudden death, and progression to severe chronic heart failure in patients with evidence of left ventricular systolic dysfunction after an acute myocardial infarction is notable (Køber et al., 1995).
Potential Anti-Atherosclerotic Effects
Trandolapril has been observed to inhibit atherosclerosis in experimental models like the Watanabe heritable hyperlipidemic rabbit, suggesting its potential anti-atherosclerotic properties. This effect seems to be a class effect related to ACE inhibition (Chobanian, Haudenschild, Nickerson, & Hope, 1992).
特性
IUPAC Name |
ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCMKAPHCGRFV-WTNASJBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trandolapril Diketopiperazine | |
CAS RN |
149881-40-3 | |
Record name | RU-46178 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149881403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid, lactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RU-46178 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4768A319U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。